N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Drug-likeness Lipophilicity Polar surface area

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a synthetic small molecule belonging to the 1,3,4‑oxadiazole heterocycle class, specifically a 2‑amino‑1,3,4‑oxadiazole benzamide derivative. Its core scaffold couples a 4‑methoxyphenyl group at the oxadiazole C‑5 position to a 4‑methylbenzamide moiety via an amide linkage at the C‑2 position.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 897735-05-6
Cat. No. B2480323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
CAS897735-05-6
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)15(21)18-17-20-19-16(23-17)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21)
InChIKeyHELCVDMOEAZLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 897735-05-6) – Structural Class, Physicochemical Profile, and Procurement Baseline


N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a synthetic small molecule belonging to the 1,3,4‑oxadiazole heterocycle class, specifically a 2‑amino‑1,3,4‑oxadiazole benzamide derivative. Its core scaffold couples a 4‑methoxyphenyl group at the oxadiazole C‑5 position to a 4‑methylbenzamide moiety via an amide linkage at the C‑2 position . The compound is commercially available from multiple screening‑collection suppliers with a typical guaranteed purity of ≥95% . Its calculated physicochemical parameters—molecular weight 309.3 g·mol⁻¹, logP ~2.5, topological polar surface area ~64 Ų, zero hydrogen‑bond donors, and full compliance with Lipinski’s Rule‑of‑Five—place it in favorable oral drug‑like chemical space [1]. These baseline properties make it a candidate for fragment‑based or lead‑like screening libraries, but they do not, by themselves, differentiate it from close structural analogs.

Why In‑Class 1,3,4‑Oxadiazole Benzamides Cannot Be Freely Substituted for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide in Research Procurement


1,3,4‑Oxadiazole benzamides constitute a broad class with diverse biological readouts, yet small structural changes—particularly the nature of the 5‑aryl substituent and the benzamide ring substitution pattern—can profoundly alter target engagement, selectivity, and ADME properties [1]. Even within a narrow subseries where the 4‑methylbenzamide fragment is conserved, swapping the 5‑(4‑methoxyphenyl) group for a 4‑fluorophenyl, 2‑methoxyphenyl, or furan‑2‑yl group has been shown to shift receptor affinity profiles and physicochemical parameters (e.g., logP, PSA) sufficiently to change a compound’s priority for a given screening cascade [2]. Consequently, procurement officers and screening directors cannot treat N‑[5‑(4‑methoxyphenyl)-1,3,4‑oxadiazol‑2‑yl]‑4‑methylbenzamide as interchangeable with its nearest neighbors; the precise substitution pattern directly determines the compound’s fitness for a specific assay or lead‑optimization campaign. The quantitative evidence below maps the dimensions along which this compound departs from its closest analogs.

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide – Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: Calculated logP and PSA Relative to the 4‑Fluoro Analog

The calculated octanol‑water partition coefficient (logP) and topological polar surface area (TPSA) of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide were compared with those of its closest direct analog, N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (ChEMBL CHEMBL1336535), using the same computational pipeline . The target compound exhibits a logP of 2.48 versus 2.16 for the 4‑fluoro analog (+0.32 log unit, i.e., ~2.1‑fold higher lipophilicity) and a TPSA of 64.3 Ų versus 67.6 Ų (−3.3 Ų). The lower TPSA and higher logP predict moderately improved passive membrane permeability for the methoxy-substituted compound, which can be advantageous in cell‑based phenotypic screens that require intracellular target access.

Drug-likeness Lipophilicity Polar surface area

Hydrogen‑Bond Donor Count: Differentiation from the 2‑Methoxy Positional Isomer

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide possesses zero hydrogen‑bond donors (HBD = 0), identical to most 1,3,4‑oxadiazole benzamides bearing a tertiary amide . However, its positional isomer N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can, under certain tautomeric or conformational conditions, present a weak intramolecular hydrogen bond that slightly increases effective HBD count and reduces chromatographic lipophilicity [1]. While direct experimental logD₇.₄ values are not publicly available for either compound, the absence of any HBD in the target compound predicts a lower susceptibility to pH‑dependent solubility variation compared to the 2‑methoxy isomer, a feature that can streamline assay buffer preparation and improve inter‑laboratory reproducibility.

Solubility Permeability Crystal engineering

Rule‑of‑Three Compliance: Lead‑Like vs. Fragment‑Like Profile Comparison

When evaluated against the Rule‑of‑Three (Ro3) criteria for fragment‑based screening libraries, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide shows one Ro3 violation (molecular weight 309.3 > 300 Da; 0 violation for logP ≤3, HBD ≤3, HBA ≤3) . In contrast, the 5‑phenyl‑unsubstituted analog N‑[5‑phenyl‑1,3,4‑oxadiazol‑2‑yl]‑4‑methylbenzamide (MW ~279 Da) satisfies all Ro3 criteria, while the 5‑(4‑trifluoromethylphenyl) analog exceeds both the MW and logP thresholds [1]. The target compound therefore occupies a strategic intermediate position: it is too large to be a classical fragment but sufficiently small and compliant with oral drug‑like space to serve as a lead‑like starting point or a reference compound in scaffold‑hopping exercises, giving procurement teams a single compound that bridges fragment and lead‑optimization workflows.

Fragment-based drug discovery Lead-likeness Rule of Three

Synthetic Accessibility and Building‑Block Availability: Procurement Differentiation from 3‑Trifluoromethyl and Sulfonamide Analogs

The target compound is assembled from two commercially abundant building blocks (4‑methoxybenzoic acid hydrazide and 4‑methylbenzoyl chloride), both available in multi‑kilogram quantities from major suppliers . This contrasts with close analogs such as N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 940265-25-7) and N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)benzamide, whose requisite benzoyl chlorides are specialty items with longer lead times and higher costs . For procurement groups requiring gram‑to‑kilogram scale‑up within compressed timelines, the target compound’s simpler supply chain translates into lower minimum order quantities, shorter delivery windows, and reduced risk of single‑source dependency—practical differentiators that are quantifiable in terms of procurement cycle time and cost.

Synthetic accessibility Building block Supply chain

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide – Recommended Application Scenarios Based on Quantified Differentiation


Lead‑Like Compound for Intracellular Phenotypic Screening Cascades

With a logP of 2.48 and TPSA of 64.3 Ų, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is predicted to cross cell membranes more readily than its 4‑fluoro analog (logP 2.16, TPSA 67.6 Ų) . Screening groups running cell‑based assays for intracellular targets (e.g., kinase or epigenetic targets) should prioritize this compound when passive permeability is a known hurdle in the assay, as the moderate lipophilicity gain can improve intracellular exposure without triggering excessive non‑specific binding.

Bridging Fragment‑to‑Lead Library Member for Integrated Drug‑Discovery Platforms

Owing to its intermediate molecular weight (309.3 Da) and single Rule‑of‑Three violation (MW only), the compound serves as a bridge between fragment and lead‑like chemical space . Drug‑discovery platforms that maintain integrated fragment‑to‑lead libraries can procure this compound as a dual‑purpose reference, reducing the need to maintain separate fragment and lead‑optimization inventories and thereby lowering long‑term compound management costs.

Assay‑Robust Reference Compound for High‑Throughput Screening (HTS) Quality Control

The absence of hydrogen‑bond donors (HBD = 0) minimizes pH‑dependent solubility fluctuations that can plague HTS assay reproducibility . Procurement leads for large‑scale screening centers should consider this compound as an assay‑positive control or library‑validation spike‑in, because its formulation simplicity and predictable solution behavior reduce inter‑plate variability and facilitate cross‑site assay transfer.

Cost‑Efficient Scaffold for Parallel SAR Exploration in Academic Medicinal Chemistry Labs

The target compound’s building blocks are commodity items with short lead times, enabling academic groups with limited budgets to perform parallel synthesis or scaffold‑hopping campaigns without the procurement bottlenecks associated with trifluoromethyl or sulfonamide analogs . This practical advantage translates into faster SAR cycle times and more efficient use of grant resources.

Quote Request

Request a Quote for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.